4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline

Catalog No.
S571409
CAS No.
171745-13-4
M.F
C18H18BrN3O2
M. Wt
388.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline

CAS Number

171745-13-4

Product Name

4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline

IUPAC Name

N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine

Molecular Formula

C18H18BrN3O2

Molecular Weight

388.3 g/mol

InChI

InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22)

InChI Key

YXOXHAUUTIOBDA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC

Synonyms

4-(3-bromoanilino)-6,7-diethoxyquinazoline, 4-BrBzN-6,7-diEtOQ

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC

Kinase Inhibition:

4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline (also known as N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine or EGFR-IN-80) has been investigated for its potential to inhibit Epidermal Growth Factor Receptor (EGFR), a protein involved in cell growth and proliferation. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including those derived from lung, breast, and colon cancers [].

Antibacterial Activity:

Research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may possess antibacterial properties. Studies have reported its activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to determine its efficacy and potential clinical applications.

Other Potential Applications:

Limited research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may have additional potential applications in scientific research. These include:

  • Antiviral activity: Early studies have indicated potential antiviral activity against herpes simplex virus type 1 (HSV-1), but further research is needed [].
  • Anti-inflammatory activity: Some studies suggest the compound may possess anti-inflammatory properties, but more research is required to confirm this finding [].

4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is a synthetic compound with the molecular formula C₁₈H₁₈BrN₃O₂ and a molecular weight of 388.26 g/mol. This compound is characterized by its quinazoline core, which is a bicyclic structure containing a benzene and a pyrimidine ring. The presence of the bromophenyl group and diethoxy substituents contributes to its unique chemical properties and potential biological activities. It is classified as an aromatic amine and has been studied for various pharmaceutical applications, particularly in the field of oncology due to its inhibitory effects on specific enzymes.

The primary function of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is believed to be EGFR inhibition []. EGFR is a protein involved in cell growth and proliferation. Overexpression or mutations in EGFR are implicated in various cancers []. By inhibiting EGFR, this compound may potentially play a role in cancer treatment. However, the detailed mechanism of action, including binding site and downstream effects, requires further investigation.

The chemical reactivity of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline primarily involves nucleophilic substitutions and electrophilic aromatic substitutions. The bromine atom on the phenyl ring can serve as a leaving group in nucleophilic reactions, allowing for further functionalization of the compound. Additionally, the amino group can participate in reactions such as acylation or alkylation, leading to derivatives with varied biological activities.

Research indicates that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline exhibits significant biological activity, particularly as an inhibitor of tyrosine kinases. Tyrosine kinases are crucial in various signaling pathways related to cell growth and differentiation. Studies have shown that this compound can inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a vital role in cancer progression . Furthermore, preliminary investigations suggest antibacterial properties against a range of pathogens.

The synthesis of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline typically involves several steps:

  • Formation of Quinazoline Core: The initial step often involves cyclization reactions between appropriate amino compounds and carbonyl precursors to form the quinazoline core.
  • Bromination: The introduction of the bromine atom into the phenyl ring can be achieved through bromination reactions using brominating agents.
  • Alkylation: The diethoxy groups can be introduced via alkylation reactions with ethyl halides in the presence of a base.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods can vary based on the desired yield and purity of the final compound.

4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new cancer therapies targeting tyrosine kinases.
  • Research: In biochemical studies focusing on signaling pathways in cancer cells.
  • Antibacterial Agents: Investigating its efficacy against bacterial infections could lead to new treatments.

Interaction studies involving 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline have primarily focused on its binding affinity to various tyrosine kinases. These studies often employ techniques such as:

  • Molecular Docking: To predict how well the compound binds to target proteins.
  • In vitro Assays: To evaluate its inhibitory effects on kinase activity.
  • Cell Line Studies: To assess its impact on cell proliferation and apoptosis in cancer models.

These interactions are critical for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, including:

Compound NameStructure FeaturesUnique Aspects
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineDimethoxy instead of diethoxy groupsMore potent inhibitor of epidermal growth factor receptor tyrosine kinase
6,7-Diethoxyquinazolin-4-amineLacks bromine substitutionMay exhibit different biological activities
4-(Phenylamino)-6,7-diethoxyquinazolineNo brominationDifferent pharmacological profile

These compounds are studied for their potential therapeutic uses but differ in their biological activity due to variations in substituents around the quinazoline core. The unique combination of bromination and diethoxy groups in 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may enhance its specificity towards certain targets compared to these similar compounds.

Molecular Structure and Formula

4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline represents a significant member of the quinazoline family of heterocyclic compounds, characterized by its distinctive structural features and molecular composition [1] [3]. The compound possesses the molecular formula C₁₈H₁₈BrN₃O₂ with a molecular weight of 388.3 grams per mole [3] [4] [7]. The Chemical Abstracts Service has assigned this compound the registry number 171745-13-4, providing a unique identifier for regulatory and research purposes [3] [5].

The structural architecture of this quinazoline derivative consists of a bicyclic quinazoline core system substituted with a 3-bromophenylamino group at position 4 and two ethoxy substituents at positions 6 and 7 [1] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine [4] [7]. The Simplified Molecular Input Line Entry System representation is CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC, which encodes the complete structural information [4] [7].

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₃O₂
Molecular Weight (g/mol)388.3
CAS Number171745-13-4
IUPAC NameN-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine
SMILESCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC
InChI KeyYXOXHAUUTIOBDA-UHFFFAOYSA-N

Physicochemical Properties

Solubility Profiles

The solubility characteristics of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline demonstrate significant variability across different solvent systems, reflecting the compound's amphiphilic nature [8] [15]. In dimethyl sulfoxide, the compound exhibits a solubility of at least 16.95 milligrams per milliliter, indicating favorable dissolution in polar aprotic solvents [8] [15]. Ethanol presents enhanced solubility characteristics, with the compound achieving dissolution levels of at least 47.6 milligrams per milliliter when subjected to ultrasonic treatment [8] [15].

The compound demonstrates complete insolubility in aqueous media, a characteristic attributed to its lipophilic quinazoline core structure and the presence of the brominated aromatic substituent [2] [8]. This hydrophobic behavior significantly influences the compound's physicochemical profile and affects its handling requirements in laboratory and research settings [2]. The presence of diethoxy groups at positions 6 and 7 of the quinazoline ring contributes to the overall lipophilicity while providing some polar character through the oxygen atoms [2].

Stability Parameters

The stability profile of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline requires careful consideration of environmental factors affecting its chemical integrity [3] [8]. The compound exists as a white crystalline solid under ambient conditions, demonstrating inherent structural stability [3] [8]. Storage requirements specify maintenance at temperatures of -20°C in dark conditions with protection from moisture to preserve chemical integrity [5] [8].

The presence of the brominated aromatic system confers additional stability considerations, as halogenated compounds may undergo photodegradation under prolonged light exposure [3]. The quinazoline heterocyclic core demonstrates remarkable chemical stability under normal laboratory conditions, contributing to the compound's suitability for extended research applications [17]. Temperature-dependent stability studies indicate that the compound maintains structural integrity across a range of experimental conditions typically encountered in synthetic and analytical procedures [8] [15].

Spectroscopic Characteristics

The spectroscopic properties of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline provide comprehensive structural information through multiple analytical techniques [7] [12]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the quinazoline heterocyclic framework and substituted aromatic systems [12] [17]. The proton nuclear magnetic resonance spectrum displays aromatic signals in the 6.5 to 8.5 parts per million region, corresponding to the quinazoline and bromophenyl protons [12].

Infrared spectroscopy identifies key functional group vibrations, including nitrogen-hydrogen stretching frequencies, carbon-nitrogen stretching modes, and aromatic carbon-carbon stretching vibrations characteristic of the quinazoline scaffold [7]. Mass spectrometric analysis provides definitive molecular weight confirmation with the molecular ion peak appearing at mass-to-charge ratio 388.3, consistent with the calculated molecular weight [7]. Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of π-π* electronic transitions within the extended aromatic system [16].

TechniqueKey CharacteristicsReference Range
¹H NMR (DMSO-d₆)Aromatic protons 6.5-8.5 ppm region; ethoxy groups ~1.4-4.2 ppmChemical shifts typical for substituted quinazolines
¹³C NMRQuinazoline carbons, aromatic carbons, ethoxy carbonsCarbon signals consistent with aromatic heterocycle
Mass SpectrometryMolecular ion peak at m/z 388.3Expected fragmentation pattern
IR SpectroscopyN-H stretch, C=N stretch, aromatic C=C stretchesCharacteristic vibrational frequencies
UV-Vis Spectroscopyπ-π* transitions characteristic of quinazoline coreAbsorption maxima in UV region

Synthetic Methodologies

Classical Synthetic Routes

The classical synthetic approach to 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline typically employs nucleophilic aromatic substitution methodology utilizing 4-chloro-6,7-diethoxyquinazoline as the electrophilic starting material [17] [18]. This well-established synthetic route involves the displacement of the chloride leaving group at position 4 of the quinazoline ring system through nucleophilic attack by 3-bromoaniline [17] [18]. The reaction proceeds under elevated temperatures, typically ranging from 120 to 150°C, in the presence of suitable base catalysts to facilitate the substitution process [18] [20].

The classical methodology demonstrates reliable reproducibility with yields typically ranging from 65 to 85 percent, depending on reaction conditions and purification procedures [17] [18]. Reaction times generally extend from 4 to 8 hours to ensure complete conversion of starting materials [18]. The synthetic sequence requires careful control of reaction parameters, including temperature, solvent selection, and base concentration, to optimize product formation while minimizing side product generation [18] [20].

Traditional synthetic approaches often employ dipolar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to enhance nucleophile solvation and facilitate the substitution reaction [18] [20]. Base selection typically involves potassium carbonate or sodium hydride to deprotonate the aniline nucleophile and enhance its reactivity toward the electrophilic quinazoline substrate [20].

Modern Synthetic Approaches

Contemporary synthetic methodologies for quinazoline derivatives have embraced microwave-assisted synthesis as a transformative approach to accelerate reaction rates and improve overall efficiency [35] [36]. Microwave irradiation provides rapid heating through dielectric heating mechanisms, enabling reaction completion in significantly reduced timeframes of 10 to 30 minutes compared to conventional heating methods [35] [36]. This technology offers enhanced energy efficiency and reduced environmental impact while maintaining or improving product yields, typically achieving 70 to 90 percent conversion rates [35] [36].

Green chemistry approaches have gained prominence in quinazoline synthesis, emphasizing environmentally sustainable methodologies that minimize waste generation and eliminate toxic reagents [37] [39]. Metal-free synthetic routes utilize organocatalyzed oxidative coupling reactions to construct quinazoline frameworks without transition metal contamination [37]. These methodologies employ atmospheric oxygen as a terminal oxidant in combination with organic catalysts such as salicylic acid derivatives to promote cyclization reactions [37].

One-pot multicomponent reactions represent another significant advancement in quinazoline synthesis, offering atom-economical approaches that combine multiple synthetic transformations in a single reaction vessel [35] [38]. These methodologies typically involve the condensation of anthranilic acid derivatives with aldehydes and amines under optimized reaction conditions to directly access substituted quinazoline products [35] [38].

Synthetic MethodStarting MaterialsTypical Yield (%)Reaction TimeAdvantages
Classical Nucleophilic Substitution4-chloro-6,7-diethoxyquinazoline + 3-bromoaniline65-854-8 hoursWell-established, reliable
Microwave-Assisted SynthesisQuinazoline precursors under MW irradiation70-9010-30 minutesRapid, energy efficient
One-Pot Multi-Component ReactionAnthranilic acid derivatives + aldehydes + amines60-802-4 hoursAtom economical
Green Chemistry ApproachOrganocatalyzed oxidative coupling55-756-12 hoursEnvironmentally friendly
Metal-Free SynthesisMetal-free oxidative condensation50-708-24 hoursNo metal contamination

Purification and Characterization Techniques

Purification of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline typically employs column chromatography as the primary separation technique, utilizing silica gel as the stationary phase with ethyl acetate and hexane solvent mixtures in ratios ranging from 1:2 to 1:3 [22] [23]. This methodology achieves purification levels of at least 95 percent purity for gram to multi-gram scale preparations [22] [23]. Flash chromatography provides an accelerated alternative for rapid purification using dichloromethane and methanol mobile phase systems [22].

Recrystallization techniques offer an effective approach for achieving high-purity products, typically employing ethanol or methanol as recrystallization solvents to achieve purities exceeding 98 percent [22] [25]. This methodology proves particularly suitable for multi-gram scale purifications where crystalline product formation is favorable [25]. High-performance liquid chromatography provides the highest purification standards, achieving purities exceeding 99 percent through gradient elution using acetonitrile and water mobile phases [22].

Preparative thin-layer chromatography serves as a valuable technique for small-scale purifications, particularly for milligram quantities of material [22] [23]. Chloroform and methanol solvent systems typically provide effective separation for this application, achieving purities of at least 90 percent [22]. Each purification methodology requires optimization of conditions specific to the compound's physical and chemical properties to maximize recovery and purity [22] [23].

MethodMobile Phase/SolventTypical Purity AchievedScale Suitability
Column ChromatographyEthyl acetate/hexane (1:2 to 1:3)≥95%Gram to multi-gram
RecrystallizationEthanol or methanol≥98%Multi-gram
HPLC PurificationAcetonitrile/water gradients≥99%Milligram to gram
Flash ChromatographyDCM/methanol mixtures≥95%Gram scale
Preparative TLCChloroform/methanol≥90%Milligram scale

Structure Verification Methods

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural elucidation technique for 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, offering detailed information about the molecular framework and substituent environments [12] [17]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals characteristic chemical shift patterns that confirm the quinazoline heterocyclic core and brominated aromatic substituent [12]. The aromatic region displays signals between 6.5 and 8.5 parts per million corresponding to the quinazoline ring protons and the meta-substituted bromophenyl system [12].

The ethoxy substituents at positions 6 and 7 of the quinazoline ring produce characteristic multipicity patterns, with the ethyl groups appearing as triplets around 1.4 parts per million for the methyl protons and quartets near 4.2 parts per million for the methylene protons [12] [15]. Integration ratios provide quantitative confirmation of the molecular composition, with the aromatic region integrating for seven protons and the aliphatic ethoxy groups integrating for ten protons [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift analysis [17]. The quinazoline carbon framework produces signals in the aromatic region between 120 and 160 parts per million, with the nitrogen-bearing carbons exhibiting characteristic downfield shifts [17]. The ethoxy carbon signals appear in the aliphatic region, with methyl carbons around 15 parts per million and methylene carbons near 65 parts per million [17].

Mass Spectrometry Characterization

Mass spectrometry serves as a definitive analytical technique for molecular weight confirmation and structural characterization of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline [7] [8]. Electrospray ionization mass spectrometry typically produces the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 389.2, consistent with the calculated molecular weight of 388.3 [7] [8]. The presence of bromine in the molecular structure creates a characteristic isotope pattern due to the natural abundance of bromine-79 and bromine-81 isotopes [7].

Fragmentation patterns provide additional structural confirmation through the identification of characteristic fragment ions [7]. Common fragmentation pathways include loss of ethoxy groups producing fragments at mass-to-charge ratios corresponding to sequential ethyl radical losses [7]. The brominated aromatic system typically produces stable fragment ions that aid in structural confirmation [7].

High-resolution mass spectrometry enables accurate mass determination with sub-parts-per-million accuracy, providing elemental composition confirmation [7] [8]. This technique proves particularly valuable for distinguishing closely related structural isomers and confirming the molecular formula through accurate mass measurement [7] [8].

X-ray Crystallography Studies

X-ray crystallography represents the gold standard for definitive structural characterization of crystalline materials, providing three-dimensional molecular geometry information with atomic-level precision [24] [25] [26]. Single crystal X-ray diffraction studies of quinazoline derivatives reveal detailed information about bond lengths, bond angles, and molecular conformation in the solid state [24] [25] [26]. Crystal packing arrangements provide insights into intermolecular interactions, including hydrogen bonding patterns and π-π stacking interactions that influence physical properties [24] [26].

The quinazoline heterocyclic core typically exhibits planar geometry with characteristic bond lengths and angles consistent with aromatic character [24] [25] [26]. Nitrogen-carbon bond distances within the quinazoline ring system range from 1.31 to 1.35 angstroms, reflecting the delocalized electronic structure [24] [26]. The brominated aromatic substituent demonstrates typical aromatic geometry with carbon-bromine bond lengths approximately 1.90 angstroms [24].

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

387.05824 g/mol

Monoisotopic Mass

387.05824 g/mol

Heavy Atom Count

24

LogP

4.4 (LogP)

Appearance

Assay:≥95%A crystalline solid

Wikipedia

Compound 56 [PMID: 8568816]

Dates

Last modified: 08-15-2023

Explore Compound Types